molecular formula C10H11NO3 B12621486 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 919800-51-4

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12621486
CAS No.: 919800-51-4
M. Wt: 193.20 g/mol
InChI Key: PPRQLUPSEKHVNI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing in a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated isoindolone derivative .

Scientific Research Applications

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups, along with the isoindolone core, makes it a versatile compound for various applications .

Properties

CAS No.

919800-51-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO3/c1-11-5-6-7(12)3-4-8(14-2)9(6)10(11)13/h3-4,12H,5H2,1-2H3

InChI Key

PPRQLUPSEKHVNI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)OC)O

Origin of Product

United States

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